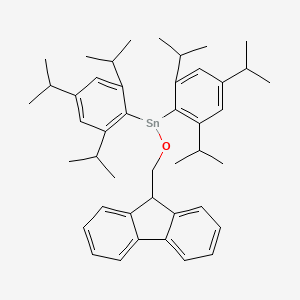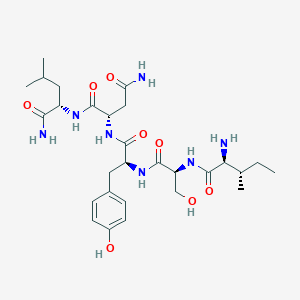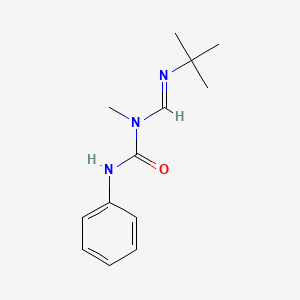![molecular formula C23H21N3O2 B12539418 Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate CAS No. 655238-70-3](/img/structure/B12539418.png)
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These acids are then cyclized to yield acridone derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives. In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes . Additionally, it has applications in the development of fluorescent materials for visualization of biomolecules .
Mechanism of Action
The mechanism of action of Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase . This disruption can lead to cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Properties
CAS No. |
655238-70-3 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-[5-(acridin-9-ylamino)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)26-21-14-16(13-12-15(21)2)24-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
UDTGDXFOAHHRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
